molecular formula C5H4BrClN2 B1523344 4-Bromo-5-chloropyridin-2-amine CAS No. 1187449-01-9

4-Bromo-5-chloropyridin-2-amine

Cat. No. B1523344
M. Wt: 207.45 g/mol
InChI Key: VIZMARKIEQIMIG-UHFFFAOYSA-N
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Description

4-Bromo-5-chloropyridin-2-amine is a synthetic intermediate . It is a chloroaminoheterocyclic compound .


Synthesis Analysis

The synthesis of 4-Bromo-5-chloropyridin-2-amine involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-chloropyridin-2-amine is characterized by a pyridine ring substituted with bromine and chlorine atoms . The IUPAC name is 4-bromo-5-chloropyridin-2-amine . The InChI code is 1S/C5H4BrClN2/c6-3-1-5(8)9-2-4(3)7/h1-2H, (H2,8,9) .


Physical And Chemical Properties Analysis

4-Bromo-5-chloropyridin-2-amine has a molecular weight of 207.45 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is a light-yellow to yellow to yellow-brown powder or crystals .

Scientific Research Applications

Catalytic Amination

4-Bromo-5-chloropyridin-2-amine is used in catalytic amination reactions. Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the amination of 5-bromo-2-chloropyridine, resulting in high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Pyrimidine Derivatives

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which is then used to synthesize various substituted aminopyrimidines (A. Doulah, H. Eshtiagh-hosseini, M. Mirzaei, M. Nikpour, A. Fazlara, & A. Salimi, 2014).

Microwave-Assisted Amination

Kim et al. (2010) described a microwave-assisted amination method for 3-bromo-2-chloropyridine, highlighting the superior conversion and yield compared to conventional heating methods (Jeong Guen Kim, E. Yang, Woo Sup Youn, J. Choi, D. Ha, & J. Ha, 2010).

Synthesis of Antifungal and Antibacterial Agents

Narayana et al. (2007) synthesized novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, exhibiting excellent antifungal and antibacterial activities (B. Narayana, K. K. Vijaya Raj, B. V. Ashalatha, & N. Kumari, 2007).

properties

IUPAC Name

4-bromo-5-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZMARKIEQIMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704589
Record name 4-Bromo-5-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloropyridin-2-amine

CAS RN

1187449-01-9
Record name 4-Bromo-5-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-chloropyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-bromopyridin-2-amine (500 mg, 2.89 mmol) in N,N-dimethylformamide (5 mL) was added N-chlorosuccinimide (463 mg, 3.47 mmol) and the mixture was stirred at room temperature for 12 hours. The mixture was filtered through diatomaceous earth and concentrated and the residue was dissolved in ethyl acetate. The solution was washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude title compound. Purification by column chromatography (silica gel, 30% ethyl acetate in hexane) afforded the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
463 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Barlaam, R Casella, J Cidado, C Cook… - Journal of Medicinal …, 2020 - ACS Publications
… Product fractions were concentrated under reduced pressure to afford 4-bromo-5-chloropyridin-2-amine 59 (2.30 g, 43.7%) as a cream-colored solid. H NMR (400 MHz, DMSO-d 6 ): …
Number of citations: 56 pubs.acs.org
F Wittlinger, SP Chitnis, CD Pham, T Damghani… - 2023 - chemrxiv.org
Targeted small-molecule therapies in mutant epidermal growth factor receptor (EGFR) non-small cell lung cancer (NSCLC) have undergone several generations of development in …
Number of citations: 0 chemrxiv.org

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